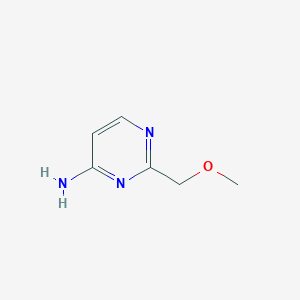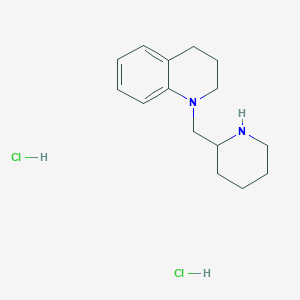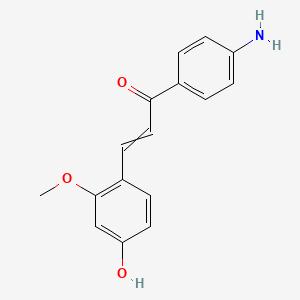
1-(6-Chloro-2-pyridinyl)indoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1-(6-Chloro-2-pyridinyl)indoline, and its derivatives are prominently utilized in various synthetic chemical reactions. For instance, they undergo silver nitrate-induced cyclization reactions to form annulated pyridine derivatives. The electrophilic cyclization leads to the release of indole as a neutral leaving group, showcasing its role in complex chemical transformations (Ghavtadze, Fröhlich, & Würthwein, 2010). Additionally, Rhodium(III)-catalyzed C-H alkenylation and alkynylation of indolines demonstrate the compound's versatility in forming C-7 functionalized indoline scaffolds with a wide substrate scope and functional group tolerance (Yang, Hu, Feng, & Loh, 2015).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, this compound derivatives serve as critical intermediates and structural motifs. Novel compounds like aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and synthesized, demonstrating significant pharmacological and antitumor activities. These compounds have shown efficacy as c-Met/ALK dual inhibitors and are potential candidates for cancer therapeutics (Li, Wu, Tian, Zhang, & Wu, 2013).
Solar Energy Conversion
In the field of renewable energy, derivatives of this compound, specifically metal-free organic dyes with an indoline structure, have shown promise in improving the efficiency of dye-sensitized solar cells. These dyes offer an environmentally friendly alternative to traditional metal-based dyes and are crucial for advancing solar technology (Horiuchi, Miura, Sumioka, & Uchida, 2004).
Analytical and Characterization Techniques
The compound and its derivatives are also utilized in developing novel analytical methods. For example, 6-chloro-5-methyl-1-[6-(2-methylpyridin-3-yloxy) pyridin-3-ylcarbamoyl] indoline (SB242,084) has been employed in a rapid and innovative approach for characterizing functional activities at phospholipase C (PLC)-coupled receptors, providing insights into receptor-ligand interactions and signaling mechanisms (Cussac, Newman-Tancredi, Quentric, & Millan, 2000).
Wirkmechanismus
Target of Action
1-(6-Chloro-2-pyridinyl)indoline is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are important types of molecules and natural products .
Mode of Action
Indole derivatives are known to interact with a variety of enzymes and proteins, often inhibiting their activity .
Biochemical Pathways
Indole derivatives are known to have various biologically vital properties .
Result of Action
Indole derivatives are known to be biologically active compounds used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is widely used in the synthesis of carbon–carbon bonds, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This might suggest that the synthesis and action of this compound could also be influenced by similar environmental conditions.
Biochemische Analyse
Biochemical Properties
1-(6-Chloro-2-pyridinyl)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential changes in cellular function, such as alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolic pathways can influence the overall activity and efficacy of the compound. For instance, the dehydrogenation of this compound by cytochrome P450 enzymes leads to the formation of indole, which can have different biological activities compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may influence its distribution within the cytoplasm or nucleus.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of specific targeting signals can direct this compound to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Eigenschaften
IUPAC Name |
1-(6-chloropyridin-2-yl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-12-6-3-7-13(15-12)16-9-8-10-4-1-2-5-11(10)16/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRVCCLFVLQHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247957 | |
| Record name | 1-(6-Chloro-2-pyridinyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220036-30-5 | |
| Record name | 1-(6-Chloro-2-pyridinyl)-2,3-dihydro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Chloro-2-pyridinyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



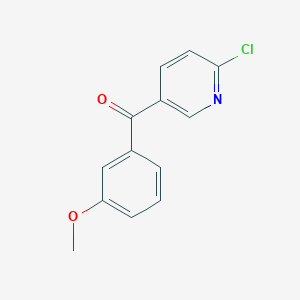
![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)
![tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1392298.png)

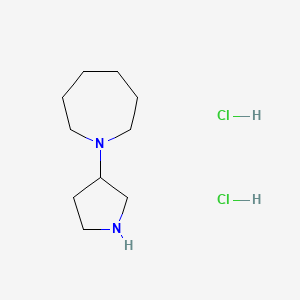
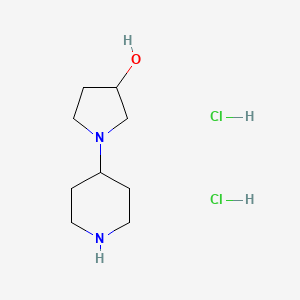



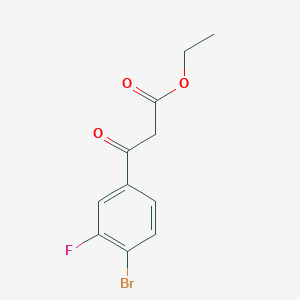
![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)
